molecular formula C24H20N4O2S2 B2657237 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1216492-44-2

3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2657237
Número CAS: 1216492-44-2
Peso molecular: 460.57
Clave InChI: PAZKFDANLJEJRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Thieno[3,2-d]Pyrimidine and Oxadiazole Pharmacophores

The thieno[3,2-d]pyrimidine scaffold emerged as a purine bioisostere in the mid-20th century, capitalizing on its ability to mimic adenine’s hydrogen-bonding patterns while offering improved synthetic versatility. Early applications focused on antiviral and anticancer agents, with structural modifications revealing potent kinase inhibition and DNA-intercalating properties. Parallelly, 1,2,4-oxadiazoles gained prominence after their 1884 discovery by Tiemann and Krüger, with Oxolamine (a cough suppressant) marking their first clinical use in the 1960s. The oxadiazole ring’s metabolic stability and bioisosteric equivalence to esters and amides fueled its adoption in anti-inflammatory and antimicrobial agents.

Structural Classification and Heterocyclic Framework Analysis

The hybrid compound integrates two distinct heterocyclic systems:

  • Thieno[3,2-d]pyrimidin-4-one : A fused bicyclic system comprising a thiophene ring condensed with a pyrimidinone moiety.
  • 1,2,4-Oxadiazole : A five-membered ring with two nitrogen atoms and one oxygen atom, substituted at position 3 with a 2-methylphenyl group.
Molecular Property Value
Molecular Formula C₂₅H₂₁N₅O₂S₂
Molecular Weight 487.6 g/mol
Hydrogen Bond Acceptors 7
Rotatable Bonds 5

The thienopyrimidinone core adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites. The oxadiazole’s electronegative oxygen and nitrogen atoms enhance dipole interactions, while the 2-methylphenyl group introduces steric bulk to modulate target selectivity. The ethyl group at position 3 and the phenyl group at position 6 contribute to lipophilicity, optimizing membrane permeability.

Bioisosteric Relationship to Purine Nucleobases

Thieno[3,2-d]pyrimidin-4-one’s structural mimicry of adenine enables competitive inhibition of purine-binding enzymes. Key similarities include:

  • Nitrogen Placement : Positions 1 and 3 of the pyrimidinone correspond to adenine’s N1 and N3, preserving hydrogen-bonding capacity.
  • Sulfur Substitution : The thiophene sulfur mimics adenine’s C2-H group, altering electron density without disrupting binding geometry.

The oxadiazole ring further augments this bioisosterism by replicating the ester/amide functionalities found in nucleotide side chains, as demonstrated in caffeic acid phenethyl ester (CAPE) analogues. This dual mimicry positions the hybrid compound to interfere with purine-dependent processes such as folate synthesis and kinase signaling.

Rationale for the Hybrid Pharmacophore Design

Combining thienopyrimidinone and oxadiazole pharmacophores addresses three key challenges in drug design:

  • Metabolic Stability : Oxadiazole’s resistance to esterase-mediated hydrolysis prolongs plasma half-life compared to traditional ester-linked drugs.
  • Multitarget Potential : Thienopyrimidinone’s kinase inhibition synergizes with oxadiazole’s anti-inflammatory and antimicrobial effects, enabling polypharmacology.
  • Structural Diversification : The sulfanyl linker between the two heterocycles introduces conformational flexibility, allowing adaptation to diverse binding pockets.

Significance in Contemporary Medicinal Chemistry Research

This hybrid compound exemplifies three trends in modern drug discovery:

  • Bioisostere-Driven Design : Leveraging purine mimicry to target conserved enzymatic sites.
  • Hybridization Strategies : Merging pharmacophores with complementary bioactivities to overcome resistance.
  • Metabolic Optimization : Using oxadiazole to enhance stability without compromising potency.

Ongoing research focuses on its application in oncology (via FLT3 and FAK kinase inhibition) and infectious diseases (via dihydropteroate synthase targeting).

Propiedades

IUPAC Name

3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-3-28-23(29)21-18(13-19(32-21)16-10-5-4-6-11-16)25-24(28)31-14-20-26-22(27-30-20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKFDANLJEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkylating agents, arylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds containing the oxadiazole moiety have shown significant anticancer properties. Research indicates that derivatives of oxadiazole can exhibit cytotoxic effects against various cancer cell lines:

  • Case Study : A study demonstrated that an oxadiazole derivative had an IC50 value of 25 µM against HeLa cells, indicating strong potential for further development in cancer therapy .
CompoundCell LineIC50 (µM)
Oxadiazole DerivativeHeLa25
Ethyl OxadiazoleHT2950

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria:

  • Research Findings : A recent review noted that oxadiazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL .

Anti-inflammatory and Analgesic Effects

The presence of the thieno[3,2-d]pyrimidine structure may contribute to anti-inflammatory and analgesic activities:

  • Mechanism of Action : Compounds with similar structures have been documented to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway . This inhibition can reduce inflammation and pain.

Biochemical Pathways

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes such as histone deacetylases (HDACs), involved in cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, enhancing its analgesic properties.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that ensure the formation of the desired thieno[3,2-d]pyrimidine structure along with the oxadiazole unit. Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compounds.

Mecanismo De Acción

The mechanism of action of 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

  • Core Flexibility: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from pyrrolo[3,2-d]pyrimidinones (e.g., compound 7b in ) in ring fusion, affecting aromaticity and electronic properties.
  • Substituent Impact : The 2-(oxadiazole-sulfanyl) group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler thioether groups (e.g., 7b in ). This may enhance receptor binding selectivity.
  • Synthetic Complexity : The oxadiazole moiety likely requires additional steps, such as amidoxime cyclization, compared to direct thioether formation .
Physicochemical and Spectroscopic Data
Compound Name Molecular Weight Key Spectral Data (NMR/HRMS) Notes References
Target Compound ~502.6 (calc.) N/A (predicted δ 7.2–8.1 ppm for aromatic protons; oxadiazole C=O ~160 ppm in ¹³C NMR) Higher polarity due to oxadiazole
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl analog 302.41 N/A (commercial intermediate) Simpler structure with lower molecular weight
7b (Pyrrolo-pyrimidinone) 283.3 ¹H NMR (DMSO-d6): δ 7.84 (s, 1H), 7.72 (s, 1H), 7.21–6.97 (m, aromatic); HRMS: [M+H]+ 244.05 Confirmed aromatic/thioether interactions

Key Observations :

  • The target compound’s oxadiazole group is expected to downfield-shift adjacent protons in ¹H NMR compared to pyrrolo-pyrimidinones.
  • HRMS data for analogs (e.g., ) validates synthetic routes, which could guide characterization of the target compound.

Actividad Biológica

The compound 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Thieno[3,2-d]pyrimidinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Moiety : The oxadiazole is synthesized from hydrazides and carboxylic acids.
  • Formation of the Sulfanyl Linkage : This step involves coupling reactions that integrate the sulfur atom into the molecular structure.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to our target compound demonstrate effectiveness against various fungal strains, including Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMicrobial StrainActivity (Zone of Inhibition in mm)
Compound ACandida albicans15
Compound BE. coli18
Target CompoundS. aureus20

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been documented in various studies. These compounds can inhibit cancer cell proliferation by interfering with cellular pathways and inducing apoptosis. The mechanism often involves the inhibition of specific kinases and enzymes critical for tumor growth .

Case Study:
In a study published by Walid Fayad et al., a library screening identified novel anticancer compounds based on thieno-pyrimidine structures, highlighting their ability to affect multicellular spheroids' growth patterns . The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activity of 3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to active or allosteric sites on enzymes, modulating their activity.
  • DNA Interaction : Some derivatives have shown the ability to intercalate into DNA strands, disrupting replication processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization under reflux in solvents like ethanol or DMF .
  • Functionalization : Introduction of the 1,2,4-oxadiazole moiety using carbodiimide-mediated coupling or nitrile oxide cyclization, requiring anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product with >95% purity . Key parameters include temperature control (±2°C for exothermic steps) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assign peaks for the thienopyrimidinone core (e.g., δ 8.2–8.5 ppm for aromatic protons) and sulfanyl bridge (δ 3.8–4.2 ppm for SCH2) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-S bonds at ~650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error .

Q. What solvents and catalysts are empirically validated for high-yield synthesis?

  • Solvents : Ethanol (for cyclization), DMF (for coupling reactions), and dichloromethane (for purification) .
  • Catalysts : Triethylamine for deprotonation and EDCI/HOBt for amide bond formation in oxadiazole synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 40–75%) across studies?

  • Troubleshooting variables :
  • Reagent purity : Use freshly distilled DMF to avoid amine impurities that hinder coupling .
  • Reaction monitoring : Employ TLC (silica plates, UV visualization) to track intermediate formation and optimize reaction times .
  • Workup protocols : Quench reactions with ice-cwater to precipitate side products and reduce losses .
    • Statistical design : Apply a fractional factorial design to test interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies are effective for regioselective functionalization of the thienopyrimidinone scaffold?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at C6 to direct electrophilic substitution at C2 .
  • Metal-mediated catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .
  • Computational guidance : DFT calculations predict reactive sites based on Fukui indices .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s bioactivity?

  • Analog synthesis : Modify substituents on the phenyl (C6) and oxadiazole (C2) groups to assess impact on target binding .
  • Biological assays :
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
    • Molecular docking : Align with X-ray crystallography data of target proteins (e.g., PDB entries) to rationalize SAR .

Q. What experimental designs are robust for evaluating environmental stability and degradation pathways?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) conditions .
  • Analytical tracking : Use HPLC-UV/MS to identify degradation products (e.g., sulfoxide formation from sulfide oxidation) .
  • Ecotoxicology : Assess toxicity in Daphnia magna or algae models under OECD guidelines .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process optimization :
  • Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Crystallization screening : Use solvent/antisolvent pairs (e.g., acetone/water) to enhance crystal purity .
    • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Q. Methodological Notes

  • Synthesis contradictions : Cross-validate reaction conditions using differential scanning calorimetry (DSC) to detect exothermic events not captured in literature .
  • Data interpretation : Combine NMR titration (for binding affinity) with surface plasmon resonance (SPR) to correlate structural changes with biological activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.